molecular formula C17H14N2O4S B1610400 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid CAS No. 62284-86-0

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Cat. No.: B1610400
CAS No.: 62284-86-0
M. Wt: 342.4 g/mol
InChI Key: LVBSSRLESHNUHX-UHFFFAOYSA-N
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Description

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The compound is often used in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Mechanism of Action

The mechanism of action of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to suppress the growth of cancer cells by interfering with specific cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Properties

IUPAC Name

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBSSRLESHNUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493700
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62284-86-0
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 2
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 3
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 4
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 5
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

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